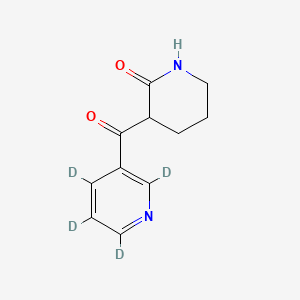
6-(3-Pyridinylcarbonyl)valerolactam-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Pyridinylcarbonyl)valerolactam-d4 is a deuterium-labeled compound used primarily in proteomics research. The molecular formula of this compound is C11H8D4N2O2, and it has a molecular weight of 208.25 . The compound is a labeled analog of 6-(3-Pyridinylcarbonyl)valerolactam, where deuterium atoms replace hydrogen atoms at specific positions in the molecule.
Preparation Methods
The synthesis of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves the incorporation of deuterium atoms into the parent compound, 6-(3-Pyridinylcarbonyl)valerolactam. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
6-(3-Pyridinylcarbonyl)valerolactam-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound .
Scientific Research Applications
6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: The compound serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical substances.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 involves its incorporation into biological systems where it can be traced using analytical techniques. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to study metabolic pathways and molecular interactions. The molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
6-(3-Pyridinylcarbonyl)valerolactam-d4 is unique due to its deuterium labeling, which distinguishes it from its non-labeled analog, 6-(3-Pyridinylcarbonyl)valerolactam. Similar compounds include:
6-(3-Pyridinylcarbonyl)valerolactam: The non-labeled analog used in similar applications but without the benefits of deuterium labeling.
Other deuterium-labeled compounds: Such as deuterated amino acids and nucleotides used in metabolic studies and NMR spectroscopy.
Properties
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-DNZPNURCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


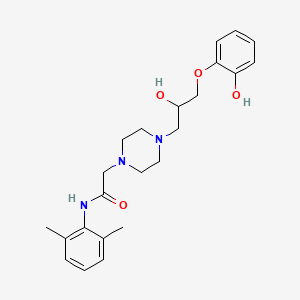

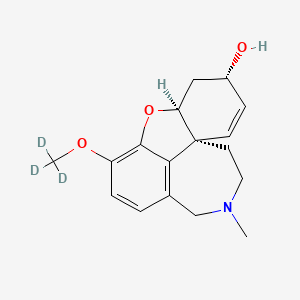
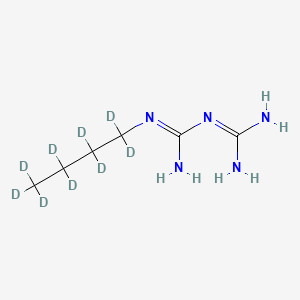
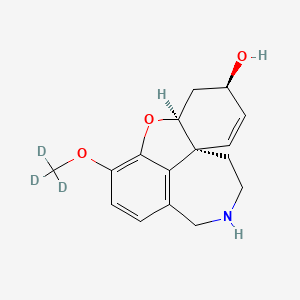
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
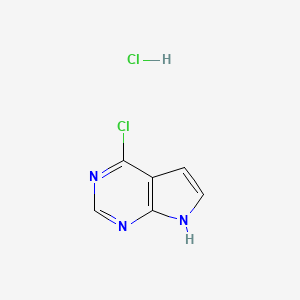



![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
